5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound with significant interest in medicinal chemistry, particularly as a precursor for various pharmaceutical agents. This compound features a unique structure that incorporates both oxadiazole and pyrazine rings, contributing to its chemical reactivity and biological activity. It is classified under the category of nitrogen-containing heterocycles and is recognized for its potential applications in mitochondrial uncoupling and other therapeutic areas.
The compound can be sourced from several chemical suppliers and is often utilized in synthetic organic chemistry as an intermediate for the development of more complex molecules. Its classification falls under the broader category of oxadiazoles and pyrazines, which are known for their diverse biological activities. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine, and it has a CAS number of 153493-48-2 .
Methods: The synthesis of 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves several key steps:
Technical Details: The synthesis can be executed in a controlled laboratory environment using standard organic synthesis techniques. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.
5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine is known to undergo various chemical reactions:
The mechanism of action for compounds derived from 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine primarily revolves around their role as mitochondrial uncouplers. These compounds facilitate the transport of protons across the inner mitochondrial membrane without generating ATP effectively. This process leads to increased oxygen consumption and heat production instead of ATP synthesis.
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry confirm its structural integrity and purity following synthesis .
The primary applications of 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine include:
5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine (CAS 153493-48-2) represents a specialized class of nitrogen-oxygen heterocycles characterized by a fused bicyclic core. This compound belongs to the broader family of [1,2,5]oxadiazolo[3,4-b]pyrazines, which feature a pyrazine ring annulated with a 1,2,5-oxadiazole (furazan) moiety. Its structural architecture incorporates two chlorine atoms at the 5- and 6-positions of the pyrazine ring, rendering it a versatile synthetic intermediate [3] [6] [10].
The synthetic accessibility of this dichlorinated derivative stems from well-established protocols involving cyclization and chlorination reactions. Key synthetic milestones include:
Table 1: Key Synthetic Routes to 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine
Step | Reagents/Conditions | Intermediate/Product | Function |
---|---|---|---|
1 | Diaminofurazan + oxalic acid, 10% HCl, reflux | Unchlorinated bicyclic core | Scaffold formation |
2 | PCl5/POCl3, 110–120°C | 5,6-Dichloro derivative | Installation of reactive Cl sites |
As a synthetic building block, the chlorine atoms exhibit pronounced electrophilic character due to the electron-deficient nature of the fused ring system (validated by computational studies). This reactivity enables nucleophilic aromatic substitutions (SNAr) with diverse amines, alcohols, and thiols, facilitating rapid derivatization [3] [6]. Its emergence filled a critical niche in medicinal chemistry by providing access to libraries of asymmetrically disubstituted [1,2,5]oxadiazolo[3,4-b]pyrazines, which were historically challenging to prepare regioselectively.
Mitochondrial uncouplers dissipate the proton gradient across the inner mitochondrial membrane, uncoupling nutrient oxidation from adenosine triphosphate (ATP) synthesis. Early uncouplers like 2,4-dinitrophenol (DNP) exhibited narrow therapeutic windows due to off-target effects, including plasma membrane depolarization [2] [8]. The discovery of BAM15, a derivative of 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine, marked a paradigm shift by demonstrating mitochondrial-specific uncoupling without plasma membrane disruption [2].
The dichloro precursor enabled systematic structure-activity relationship (SAR) profiling critical to optimizing uncoupler efficacy:
Table 2: Key Research Findings Enabled by the Dichloro Precursor
Derivative Class | Structural Modification | Biological Insight | Source |
---|---|---|---|
Symmetrical diamines | Alkyl/aryl amines at C5,C6 | Alkyl chains abrogate uncoupling; aryl groups essential | [2] |
Unsymmetrical anilines | Electron-withdrawing aryl groups | Enhanced protonophoric activity (e.g., 10b: EC50 = 190 nM) | [2] |
Hydroxyl derivatives | Replacement of N–H with O–H | Retained uncoupling with improved solubility (e.g., 12i) | [4] |
The compound’s role extended beyond BAM15. It served as the cornerstone for "second-generation" uncouplers like SHS4121705, where one aniline was replaced with a hydroxyl group—a modification hypothesized to improve physicochemical properties while maintaining proton-shuttling capacity [4]. Patent landscapes further underscore its value, with claims covering derivatives for nonalcoholic steatohepatitis (NASH) and metabolic disorders [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4